molecular formula C6H6Br2N2 B079484 4,6-Dibromobenzene-1,3-diamine CAS No. 36210-57-8

4,6-Dibromobenzene-1,3-diamine

Cat. No. B079484
CAS RN: 36210-57-8
M. Wt: 265.93 g/mol
InChI Key: MWJAGLVFLTXBAB-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of related compounds often involves nucleophilic aromatic substitution reactions where bromine atoms and amine groups are introduced into the benzene ring. For instance, synthesis techniques have been developed for diamine and diimide compounds, which are structurally similar to 4,6-Dibromobenzene-1,3-diamine, by reacting aromatic diamines with other aromatic and heterocyclic compounds (Nadeem et al., 2012).

Molecular Structure Analysis

The molecular structure of 4,6-Dibromobenzene-1,3-diamine and related compounds can be characterized by X-ray diffraction and spectroscopic methods. These analyses reveal the spatial arrangement of bromine and amine groups on the benzene ring, impacting the compound’s reactivity and interactions. For instance, the molecular structures of gaseous hexabromo- and ortho-dibromobenzene have been determined by electron diffraction, providing insights into the effects of substitution patterns on benzene ring distortion (Strand, 1966).

Chemical Reactions and Properties

4,6-Dibromobenzene-1,3-diamine undergoes various chemical reactions, including nucleophilic aromatic substitution and coupling reactions, due to the presence of reactive bromine atoms and amine groups. These reactions enable the synthesis of complex organic molecules and polymers with specific functionalities. The compound's reactivity is influenced by the electron-withdrawing effect of bromine atoms and the electron-donating effect of amine groups.

Physical Properties Analysis

The physical properties of 4,6-Dibromobenzene-1,3-diamine, such as melting point, boiling point, and solubility, are determined by its molecular structure. The presence of bromine atoms increases the molecular weight and influences the compound's phase transition behaviors, as observed in the melting point differences among dibromobenzene isomers (Dziubek & Katrusiak, 2014).

Scientific Research Applications

Computational Investigations and Spectroscopic Studies

Computational studies have explored the structural and electronic properties of dibromobenzenes, including 4,6-dibromobenzene-1,3-diamine derivatives. These studies employ density functional theory (DFT) and other theoretical methods to understand the geometrical structures, dipole moments, and molecular orbitals of such compounds. For instance, the impact of bromine substitution on the benzene ring and its effects on reactivity and UV-visible spectroscopy are areas of interest. Such research provides insights into the electronic characteristics and potential applications of these compounds in various fields (Wang et al., 2013).

Synthesis of Macrocycles and Complex Molecules

4,6-Dibromobenzene-1,3-diamine serves as a precursor in the synthesis of complex organic compounds, including macrocycles. Research in this area focuses on the creation of novel compounds with specific functionalities, which can be further utilized in the development of new materials or pharmaceuticals. The synthesis involves reactions with various aromatic and heterocyclic compounds to produce diimines and diamides, which are key building blocks in organic synthesis and material science (Nadeem et al., 2012).

Material Science and Polymer Research

In material science, 4,6-dibromobenzene-1,3-diamine derivatives are investigated for their potential in creating novel polymeric materials. Studies include the synthesis and characterization of new polyimides and aromatic polyamides, examining their solubility, thermal stability, and mechanical properties. Such research aims to develop materials with specific characteristics, such as high thermal resistance, flexibility, and strength, for use in various industrial applications (Serna et al., 2007).

Surface Science and Reaction Mechanisms

Surface science explores the reactions of 4,6-dibromobenzene-1,3-diamine derivatives on different substrates, such as silicon surfaces. Studies in this area use techniques like scanning tunneling microscopy (STM) to investigate the thermal reactions and the formation of atomic structures on surfaces. This research has implications for understanding surface chemistry and developing new methods for material synthesis and modification (Dobrin et al., 2004).

Analytical Chemistry Applications

In analytical chemistry, derivatives of 4,6-dibromobenzene-1,3-diamine are used in the development of methods for determining trace elements, such as selenium, in environmental samples. Such methods often involve derivatization reactions followed by gas chromatography with electron-capture detection (GC-ECD), providing sensitive and selective techniques for environmental monitoring and analysis (Johansson & Olin, 1992).

Safety And Hazards

4,6-Dibromobenzene-1,3-diamine may be harmful by inhalation, in contact with skin, and if swallowed . It may cause eye, respiratory system, and skin irritation . Safety precautions include avoiding contact with skin and eyes, not breathing dust, not ingesting the compound, ensuring adequate ventilation, and wearing personal protective equipment .

properties

IUPAC Name

4,6-dibromobenzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Br2N2/c7-3-1-4(8)6(10)2-5(3)9/h1-2H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWJAGLVFLTXBAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1N)Br)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20615655
Record name 4,6-Dibromobenzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20615655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dibromobenzene-1,3-diamine

CAS RN

36210-57-8
Record name 4,6-Dibromobenzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20615655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-Dibromobenzene-1,3-diamine
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